trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid: is a chemical compound with a complex structure that includes an aminomethyl group, a methyl group, and a cyclohexanol ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid involves several steps. One common method includes the catalytic hydrogenation of 4-hydroxybenzoic acid, followed by esterification, oxidation, condensation, and hydrolysis . The reaction conditions typically involve high temperatures and pressures, as well as the use of specific catalysts such as Raney’s nickel .
Industrial Production Methods: In industrial settings, the production of this compound is optimized for cost-effectiveness and efficiency. The process involves the use of readily available raw materials and aims to minimize side reactions and environmental impact . The steps include catalytic hydrogenation, esterification, oxidation, condensation, and hydrolysis, similar to the synthetic routes used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding sites .
Medicine: Medically, it has applications in the development of drugs and therapeutic agents, particularly in the treatment of bleeding disorders .
Industry: Industrially, it is used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid involves its interaction with specific molecular targets and pathways. It acts as a lysine analogue, binding to plasminogen and inhibiting its conversion to plasmin . This inhibition prevents the breakdown of fibrin, thereby reducing bleeding .
Comparison with Similar Compounds
Tranexamic acid: A well-known antifibrinolytic agent with similar structure and function.
Aminocaproic acid: Another antifibrinolytic agent used to treat bleeding disorders.
Uniqueness: trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid is unique due to its specific molecular structure, which provides distinct binding properties and therapeutic effects . Its ability to inhibit plasminogen more effectively than some similar compounds makes it particularly valuable in medical applications .
Properties
Molecular Formula |
C9H19NO4 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(aminomethyl)-1-methylcyclohexan-1-ol;carbonic acid |
InChI |
InChI=1S/C8H17NO.CH2O3/c1-8(10)4-2-7(6-9)3-5-8;2-1(3)4/h7,10H,2-6,9H2,1H3;(H2,2,3,4) |
InChI Key |
JNAYWOYFLCHZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CN)O.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.